N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
- It belongs to the class of benzamides and contains both fluorine and methoxy functional groups.
- The compound’s structure consists of a benzene ring with a fluorine atom at the 4-position , a trifluoromethyl group at the 3-position , and two methoxy groups at the 3,4-positions .
- Its molecular weight is approximately 325.27 g/mol .
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide: , also known by its chemical formula , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with .
Reaction Conditions: The reaction typically occurs in an (such as or ) with a base (e.g., or ).
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they may include derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for designing new molecules due to its unique fluorine and methoxy substituents.
Biology: It may serve as a probe in biological studies, especially in drug discovery.
Medicine: Although not directly used as a drug, its derivatives could have potential therapeutic applications.
Industry: Its applications in industry are limited, but it contributes to the development of novel materials.
Mechanism of Action
- The exact mechanism of action for N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide remains an area of ongoing research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness: The combination of a trifluoromethyl group, a fluorine atom, and two methoxy groups makes this compound unique.
Similar Compounds: While there are no direct analogs, related compounds include other benzamides with different substituents.
Remember that this compound’s applications and properties continue to be explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C16H13F4NO3 |
---|---|
Molecular Weight |
343.27 g/mol |
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H13F4NO3/c1-23-13-6-3-9(7-14(13)24-2)15(22)21-10-4-5-12(17)11(8-10)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
InChI Key |
CMIASGLTNALQGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)OC |
Origin of Product |
United States |
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